(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the prop-2-yn-1-yl group: This step may involve alkylation reactions using propargyl bromide or similar reagents.
Formation of the acetamide moiety: This can be achieved by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions could target the benzo[d]thiazole ring or the acetamide moiety, potentially leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups into the benzo[d]thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzo[d]thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for biological studies and drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or cancer.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives exert their effects by interacting with cellular proteins, enzymes, or DNA. They may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its biological activity.
6-Chlorobenzo[d]thiazole: A chlorinated derivative with potential antimicrobial properties.
N-(Prop-2-yn-1-yl)benzo[d]thiazole: A derivative with an alkyne group, similar to the compound .
Uniqueness
The uniqueness of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group and the acetamide moiety may enhance its interactions with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXYKCHLCZQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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